Quinaldine

Basicity pKa comparison Protonation equilibrium

Quinaldine (2-methylquinoline) is the irreplaceable methyl-quinoline precursor for near-infrared (NIR) squaraine dyes operating in the 700-800 nm window. Standard coal-tar distillation cannot separate it from 8-methylquinoline (Δbp 0.15°C). Our adduct-purified grade (>98% GC) guarantees ≤0.4% 8-methylquinoline, ensuring reproducible dye formation yields and meeting pharmacopoeial specifications for antimalarial intermediates. - Achieves >740 nm absorption with molar extinction coefficients of 1-3×10⁵ M⁻¹ cm⁻¹. - Enables regioselective C-4 hydroxylation via quinaldine 4-oxidase (V_max 19.04 U gCDW⁻¹). - Supplied with a Certificate of Analysis verifying 8-methylquinoline content.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 91-63-4
Cat. No. B1664567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaldine
CAS91-63-4
Synonyms2-methylquinoline
2-methylquinoline hydrochloride
2-methylquinoline mesylate
2-methylquinoline monosulfate
2-methylquinoline sulfate
quinaldine
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3
InChIKeySMUQFGGVLNAIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinaldine: Key Properties vs. Quinoline Analogs


Quinaldine (2-methylquinoline, CAS 91-63-4) is a methyl-substituted quinoline heterocycle belonging to the class of nitrogen-containing polycyclic aromatic compounds found in coal tar [1]. As a liquid at room temperature (mp −9 to −3 °C, bp 248 °C) with a density of 1.058 g/mL at 25 °C, quinaldine is commercially supplied at ≥95.0% (GC) purity and serves as a critical precursor to squaraine near-infrared dyes, the pH indicator Quinaldine Red, quinophthalone dyes, and pinacyanol . Unlike its parent heterocycle quinoline (pKa ~4.94) and its positional isomers 4-methylquinoline (lepidine, pKa 5.67) and 8-methylquinoline (pKa ~5.03), quinaldine possesses a measurably higher basicity (pKa 5.83 at 20 °C) and a uniquely reactive 2-methyl group that governs its distinct chemical reactivity and enzymatic processing [2].

Quinaldine: Why Generics Cannot Substitute


Substituting quinaldine with quinoline, isoquinoline, or other methylquinoline isomers introduces quantifiable performance penalties. Quinaldine's 2-methyl group activates the adjacent ring position for electrophilic substitution and condensation reactions that are kinetically disfavored or impossible with 3-methylquinoline [1]. In enzymatic systems, quinaldine 4-oxidase hydroxylates exclusively at the C-4 position with a substrate uptake constant (K_s) of 64 ± 4 μM, whereas quinoline 2-oxidoreductase targets the C-2 position—meaning the two compounds are not interchangeable in whole-cell biotransformation processes [2]. During procurement from coal tar sources, quinaldine (bp 247.6 °C) and 8-methylquinoline (bp 247.75 °C) differ by only 0.15 °C in boiling point, rendering conventional distillation incapable of enriching quinaldine beyond ~90% purity; specialized adduct crystallization methods are required to achieve >99% purity [3]. These physicochemical, enzymatic, and separation constraints collectively prevent generic substitution.

Quinaldine Differentiation Evidence


Basicity Advantage over Quinoline Analogs

Quinaldine exhibits the highest basicity among common quinoline bases: its pKa of 5.83 (20 °C) exceeds that of quinoline (pKa 4.94 in aqueous solution), 4-methylquinoline (lepidine, pKa 5.67), and 8-methylquinoline (pKa ~5.03, predicted) [1]. The pKa difference of +0.89 log units relative to quinoline corresponds to an approximately 7.8-fold greater equilibrium concentration of the protonated (water-soluble) form at a given pH near the pKa midpoint, directly impacting liquid–liquid extraction and ion-exchange separation behavior .

Basicity pKa comparison Protonation equilibrium Extraction efficiency

C-4 Hydroxylation Regioselectivity

Three prokaryotic enzymes of the xanthine oxidase family display mutually exclusive substrate regiospecificity: quinaldine 4-oxidase (Qox) hydroxylates quinaldine at C-4, quinoline 2-oxidoreductase (Qor) oxidizes quinoline at C-2, and isoquinoline 1-oxidoreductase (Ior) targets isoquinoline at C-1 [1]. Their [2Fe-2S] cluster midpoint potentials are dramatically different: Qox FeSI/FeSII = −250/−70 mV, Qor = −155/−195 mV, Ior = +65/+10 mV. The flavin adenine dinucleotide (FAD) cofactor yields a neutral radical signal in Qor but an anionic radical signal in Qox [1]. In whole-cell Pseudomonas putida systems, Qox achieves a V_max of 19.04 ± 0.29 U gCDW⁻¹ with a K_s of 64 ± 4 μM for quinaldine [2].

Biocatalysis Regioselective oxidation Molybdo-flavoproteins Electron paramagnetic resonance

2-Methyl Reactivity Advantage

The methyl group at the 2-position of quinaldine displays reactivity analogous to the activated methyl groups of 2- and 4-methylpyridine, enabling facile deprotonation and condensation with aromatic aldehydes. In contrast, the methyl group of 3-methylquinoline is described as 'comparatively unreactive' under identical conditions [1]. This differential reactivity is structurally determined: the 2-methyl group is conjugated to the electron-withdrawing ring nitrogen, allowing carbanion formation; the 3-methyl group lacks this direct conjugation [1]. The practical consequence is that quinaldine condenses with p-dimethylaminobenzaldehyde to form the styryl dye precursor of Quinaldine Red, whereas 3-methylquinoline does not undergo analogous condensation [2].

Methyl group reactivity Aldol condensation Cyanine dye synthesis Structure-activity relationship

Purification by Adduct Crystallization

In coal tar-derived quinaldine fractions, quinaldine constitutes approximately 60–70% by weight, co-existing with 8-methylquinoline (5–10%), isoquinoline (10–20%), and quinoline (~2%) [1]. The boiling points of quinaldine (247.6 °C) and 8-methylquinoline (247.75 °C) differ by only 0.15 °C, making enrichment beyond ~90% purity by conventional fractional distillation impossible [1]. The patented adduct purification method using o-cresol achieves 99.3% adduct selectivity and yields quinaldine with an average purity of 98.7%, with 50% of product exceeding 99% purity; residual 8-methylquinoline in the final product is reduced to 0.4% [2]. In contrast, quinoline (bp 237 °C) and isoquinoline (bp 243 °C) are separable by distillation.

Coal tar separation Adduct purification Distillation limitation High-purity quinaldine

Squaraine Dye NIR Absorption Advantage

Quinaldine serves as the heterocyclic donor in squaraine dyes that achieve near-infrared absorption >740 nm with molar extinction coefficients (ε) of 1–3 × 10⁵ M⁻¹ cm⁻¹ [1]. This represents a significant bathochromic shift compared to indole-based squaraine dyes, whose absorbance maxima are 'capped near 700 nm' due to the smaller conjugated π-system of the indole moiety [2]. Quinoline- and perimidine-based squaraine dyes with larger conjugated systems have demonstrated molar extinction coefficients over 100,000 M⁻¹ cm⁻¹ and absorbances over 800 nm [2]. The introduction of electron-withdrawing groups on quinaldine-based squaraines further shifts the absorption bathochromically by 31 nm relative to the unsubstituted parent dye [3].

Near-infrared dyes Squaraine chemistry Photodynamic therapy Molar extinction coefficient

Quinaldine Application Scenarios


NIR Squaraine Dyes for Photodynamic Therapy & Imaging

Quinaldine is the essential heterocyclic precursor for squaraine dyes operating in the 700–800 nm near-infrared window. Its 2-methyl group provides the reactive site for condensation with squaric acid derivatives, generating dyes with molar extinction coefficients of 1–3 × 10⁵ M⁻¹ cm⁻¹ and absorption maxima beyond 740 nm—a spectral region inaccessible to indole-based squaraines (capped near 700 nm) [1]. The bathochromic tunability of +31 nm via electron-withdrawing substituents further establishes quinaldine as the irreplaceable starting material for this dye class [1]. Researchers developing NIR contrast agents or photosensitizers should specify quinaldine of ≥98% purity to ensure reproducible dye formation yields.

Biocatalytic C-4 Hydroxylation to Kynurenic Acid

Whole-cell biotransformation using recombinant Pseudomonas putida expressing quinaldine 4-oxidase (Qox) achieves regioselective C-4 hydroxylation of quinaldine with a V_max of 19.04 ± 0.29 U gCDW⁻¹ and K_s of 64 ± 4 μM [2]. Quinoline cannot substitute in this system because quinoline 2-oxidoreductase directs oxidation to the C-2 position, and isoquinoline 1-oxidoreductase targets C-1 [3]. The fundamentally different FeS cluster midpoint potentials (−250/−70 mV for Qox vs. −155/−195 mV for quinoline 2-oxidoreductase) underscore the non-interchangeability of these substrates [3]. For process development in biocatalytic hydroxylation, quinaldine of known purity is mandatory.

High-Purity Quinaldine for Pharmaceutical & Indicator Synthesis

The synthesis of Quinaldine Red indicator (transition range pH 1.4–3.2, colorless→red; detection limit 0.2 μM for hypochlorite) requires quinaldine free from 8-methylquinoline contamination, as residual 8-methylquinoline forms competing condensation products [4]. Standard coal tar-derived quinaldine at ~60% purity is inadequate; only adduct-purified material (achieving 99.4% quinaldine with ≤0.4% 8-methylquinoline) ensures consistent stoichiometry in dye formation [5]. Similarly, pharmaceutical intermediates derived from quinaldine (e.g., antimalarial precursors) demand this purity level to meet pharmacopoeial specifications. Procurement specifications should explicitly require o-cresol adduct-purified quinaldine with a certificate of analysis showing <0.5% 8-methylquinoline.

Coal Tar Base Separation & Reference Standards

The near-identical boiling points of quinaldine (247.6 °C) and 8-methylquinoline (247.75 °C) make this binary pair an established benchmark system for evaluating advanced separation technologies, including α-cyclodextrin inclusion complexation, liquid membrane permeation, and selective ion-exchange [5][6]. In analytical method development for coal tar base profiling, quinaldine of certified purity serves as a required reference standard for GC-MS retention time locking, given that the Δbp of 0.15 °C places extreme demands on chromatographic resolution [5]. Laboratories validating methods for polycyclic aromatic nitrogen heterocycle (PANH) analysis in environmental samples should source quinaldine specifically characterized for 8-methylquinoline content.

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